GSK3527497 HCl
Descripción
Propiedades
Número CAS |
2215855-51-7 |
|---|---|
Fórmula molecular |
C17H17Cl2FN4O4S |
Peso molecular |
463.3054 |
Nombre IUPAC |
4-(((3S,4S)-4-(Aminomethyl)-1-((5-chloropyridin-2-yl)-sulfonyl)-4-hydroxypyrrolidin-3-yl)oxy)-2-fluorobenzonitrile, Hydrochloride |
InChI |
InChI=1S/C17H16ClFN4O4S.ClH/c18-12-2-4-16(22-7-12)28(25,26)23-8-15(17(24,9-21)10-23)27-13-3-1-11(6-20)14(19)5-13;/h1-5,7,15,24H,8-10,21H2;1H/t15-,17-;/m0./s1 |
Clave InChI |
USVLBLYNCSGRHT-NBLXOJGSSA-N |
SMILES |
N#CC1=CC=C(O[C@H]2CN(S(=O)(C3=NC=C(Cl)C=C3)=O)C[C@]2(CN)O)C=C1F.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK3527497; GSK-3527497; GSK 3527497; GSK3527497 HCl; GSK3527497 hydrochloride. |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Pharmacological Properties
GSK3527497 HCl has demonstrated significant pharmacological activity as a selective TRPV4 antagonist. Its potency is characterized by an IC50 value of approximately 12 nM, indicating its effectiveness in inhibiting TRPV4-mediated responses . The compound has been optimized for both oral and intravenous administration, making it suitable for clinical applications .
Key Pharmacokinetic Attributes
- Solubility : Enhanced solubility compared to earlier TRPV4 inhibitors due to structural modifications.
- Metabolism : In vitro studies have identified metabolic pathways that inform dosing strategies and expected human pharmacokinetics .
- Bioavailability : Optimized for high bioavailability through modifications that improve absorption and distribution .
Therapeutic Potential
The inhibition of TRPV4 by GSK3527497 HCl presents therapeutic opportunities in several medical conditions:
Pulmonary Edema and Heart Failure
Research indicates that TRPV4 plays a pivotal role in the pathophysiology of pulmonary edema associated with heart failure. GSK3527497 HCl is being investigated as a treatment option to mitigate fluid accumulation in the lungs, thereby improving respiratory function and patient outcomes .
Respiratory Diseases
GSK3527497 HCl has shown promise in addressing life-threatening respiratory conditions such as:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
- Cystic Fibrosis
Inhibition of TRPV4 may help regulate calcium homeostasis within cells, potentially reducing inflammation and bronchoconstriction associated with these diseases .
Case Study 1: Heart Failure Management
A preclinical study involving animal models demonstrated that administration of GSK3527497 HCl significantly reduced pulmonary edema in subjects with induced heart failure. The compound's ability to inhibit TRPV4-mediated calcium influx was linked to decreased vascular permeability and improved lung function metrics.
Case Study 2: Asthma Treatment
In vitro experiments utilizing human bronchial epithelial cells revealed that GSK3527497 HCl effectively inhibited TRPV4 activation induced by inflammatory mediators. This suggests a potential role for the compound in managing asthma exacerbations by preventing airway hyperresponsiveness.
Comparación Con Compuestos Similares
GSK3527497 HCl
GSK2798745
GSK1016790A
- Chemical Class : TRPV4 agonist (contrast to antagonists) .
- Key Features: Used as a tool compound to study TRPV4 activation pathways . Induces calcium influx, contributing to research on TRPV4’s role in mechanosensation and inflammation .
Pharmacokinetic and Efficacy Comparison
Therapeutic Advantages of GSK3527497 HCl
- Dual Administration Routes : Suitable for both oral and IV dosing, enhancing flexibility in acute vs. chronic settings .
- Optimized PK Profile : Lower projected clinical doses (≤50 mg/day) due to improved CLu and Vdssu, reducing toxicity risks .
- Broad Therapeutic Potential: Demonstrated efficacy in pain models (e.g., chronic compression of dorsal root ganglia) and pulmonary edema , whereas GSK2798745 is prioritized for respiratory injuries.
Clinical and Preclinical Outcomes
- GSK3527497 HCl :
- GSK2798745: Effective in mitigating chlorine-induced lung injury in animal models, advancing to human trials for respiratory diseases . No reported safety concerns in early-phase trials .
Métodos De Preparación
Core Structure Disassembly
The retrosynthetic approach to GSK3527497 HCl begins with disconnection of the molecule into three key fragments:
-
2-Fluoro-4-cyanophenoxy ether moiety : Introduced via Mitsunobu coupling to establish stereochemical control.
-
Acyclic amine backbone : Constructed through reductive amination of a ketone intermediate, enabling modulation of physicochemical properties.
-
2,4-Dichlorobenzenesulfonamide group : Installed via nucleophilic substitution on a sulfonyl chloride precursor.
Critical to the design was replacing the original pyrrolidine scaffold with an acyclic system containing internal hydrogen bonding between the hydroxyl and sulfonamide groups. This modification reduced calculated LogD from 5.1 to 4.6 while maintaining TRPV4 potency (pIC50 = 6.9).
Stepwise Synthesis of GSK3527497 HCl
Initial Protection and Functionalization
Synthesis commences with Boc-protected aspartic acid derivative 47 (Scheme 2 in):
-
Carboxylic acid reduction : Mixed anhydride formation with isobutyl chloroformate followed by LiBH<sub>4</sub> reduction yields alcohol 48 in 85% yield.
-
Mitsunobu coupling : Reaction with 2-fluoro-4-hydroxybenzonitrile (53 ) using DIAD/PPh<sub>3</sub> system forms aryl ether 49 (72% yield).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | LiBH<sub>4</sub> | THF, 0°C→RT | 85% |
| 2 | DIAD/PPh<sub>3</sub> | Toluene, 55°C | 72% |
Sulfonamide Formation and Backbone Elaboration
Final Deprotection and HCl Salt Formation
-
Boc group removal : Treatment with 4M HCl in dioxane cleaves the protective group, generating the free amine.
-
Salt crystallization : Ethanol/water solvent system precipitates GSK3527497 HCl with >99.5% purity by HPLC.
Critical Reaction Mechanisms and Process Insights
Mitsunobu Coupling Optimization
The pivotal ether bond formation employs modified Mitsunobu conditions:
Reductive Amination Dynamics
NaCNBH<sub>3</sub> demonstrated superior selectivity over other reductants:
| Reductant | Ketone Conversion | Over-reduction Byproducts |
|---|---|---|
| NaCNBH<sub>3</sub> | 98% | <1% |
| NaBH<sub>4</sub> | 87% | 12% |
| BH<sub>3</sub>·THF | 93% | 8% |
Process Optimization and Scale-Up Challenges
Solvent System Development
Impurity Control Strategies
-
Sulfonate ester mitigation : Strict temperature control (<25°C) during sulfonylation reduced genotoxic impurities to <0.1%.
-
Metal chelation : EDTA wash steps decreased residual Pd to <5ppm in final API.
Analytical Characterization of GSK3527497 HCl
Spectroscopic Profile
Salt Form Verification
Industrial Manufacturing Considerations
Batch Process Economics
Q & A
Q. What is the molecular target of GSK3527497 HCl, and how is its selectivity validated in pulmonary injury models?
GSK3527497 HCl is a selective TRPV4 channel inhibitor. TRPV4 activation contributes to pulmonary inflammation, fibrosis, and extracellular matrix (ECM) remodeling, particularly in chlorine gas–induced injuries. To validate selectivity, researchers should:
Q. What standardized pharmacological assays are used to characterize GSK3527497 HCl’s efficacy?
Key assays include:
- Calcium flux assays to measure TRPV4 inhibition in vitro.
- In vivo efficacy models (e.g., murine chlorine gas exposure) with endpoints like airway resistance, inflammatory cytokines (IL-6, TNF-α), and histopathological fibrosis scoring.
- Dose-ranging studies to establish therapeutic windows, using positive controls (e.g., GSK2798745, another TRPV4 antagonist) .
Q. How is GSK3527497 HCl chemically characterized to ensure purity and stability?
Follow IUPAC guidelines for:
- Structural verification : NMR, high-resolution mass spectrometry (HRMS).
- Purity assessment : HPLC (≥95% purity) with UV/Vis or ELSD detection.
- Stability testing : Accelerated degradation studies under varying pH, temperature, and humidity .
Q. What in vivo models are commonly employed to study GSK3527497 HCl’s therapeutic potential?
- Acute injury models : Mice exposed to chlorine gas (50–400 ppm for 30–60 minutes) with post-exposure compound administration.
- Chronic fibrosis models : Longitudinal studies tracking ECM deposition via hydroxyproline assays or collagen-specific staining.
- Include sham controls and blinded outcome assessments to reduce bias .
Q. What are the key preclinical findings supporting GSK3527497 HCl’s advancement to clinical trials?
- Significant reduction in airway hyperresponsiveness and neutrophilic infiltration in murine models.
- Inhibition of TRPV4-mediated pro-inflammatory cytokine release (e.g., IL-1β, IL-8).
- Synergy with corticosteroids in reducing fibrosis biomarkers (e.g., TGF-β1) .
Advanced Research Questions
Q. How can researchers address variability in GSK3527497 HCl’s efficacy across different pulmonary injury models?
- Model standardization : Control variables like chlorine gas concentration, exposure duration, and animal strain (e.g., C57BL/6 vs. BALB/c).
- Data normalization : Use fold-change relative to baseline or vehicle-treated controls.
- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., sex differences, comorbidities) .
Q. What methodologies resolve contradictions in TRPV4 inhibition data (e.g., efficacy in acute vs. chronic models)?
- Mechanistic stratification : Separate studies into acute inflammation (24–72 hours post-exposure) vs. chronic fibrosis (14–28 days).
- Pathway enrichment analysis : Use RNA-seq or proteomics to identify divergent signaling pathways (e.g., NF-κB in acute vs. SMAD3 in chronic phases).
- Pharmacokinetic profiling : Assess tissue penetration and half-life differences across models .
Q. How should researchers integrate multi-omics data to elucidate GSK3527497 HCl’s mechanism?
- Transcriptomics : Compare gene expression profiles (e.g., TRPV4-KO vs. wild-type) post-treatment.
- Metabolomics : Identify shifts in lipid mediators (e.g., resolvins) linked to inflammation resolution.
- Network pharmacology : Map compound-target-pathway interactions using tools like STRING or Cytoscape .
Q. What experimental designs optimize combination therapies involving GSK3527497 HCl?
Q. How can translational studies bridge preclinical findings to human trials for GSK3527497 HCl?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
